molecular formula C10H18N2O3 B8262924 2-Amino-6-(but-2-enoylamino)hexanoic acid

2-Amino-6-(but-2-enoylamino)hexanoic acid

Cat. No.: B8262924
M. Wt: 214.26 g/mol
InChI Key: IZHPCCLNIDDVFG-UHFFFAOYSA-N
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Description

2-Amino-6-(but-2-enoylamino)hexanoic acid is a derivative of the amino acid lysine, where the ε-amino group of lysine is acylated with a but-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(but-2-enoylamino)hexanoic acid typically involves the acylation of L-lysine with but-2-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The purification of the product is typically done using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(but-2-enoylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the but-2-enoyl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form N6-(Butanoyl)-L-lysine.

    Substitution: The ε-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: N6-(Butanoyl)-L-lysine.

    Substitution: Depending on the electrophile used, various substituted lysine derivatives.

Scientific Research Applications

2-Amino-6-(but-2-enoylamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in post-translational modifications of proteins.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(but-2-enoylamino)hexanoic acid involves its interaction with specific enzymes and proteins. The but-2-enoyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. This can affect various molecular pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

    N6-(Butanoyl)-L-lysine: Similar structure but with a saturated butanoyl group instead of the unsaturated but-2-enoyl group.

    N6-(Acetyl)-L-lysine: Another acylated lysine derivative with an acetyl group.

Uniqueness: 2-Amino-6-(but-2-enoylamino)hexanoic acid is unique due to the presence of the unsaturated but-2-enoyl group, which imparts different chemical reactivity and biological activity compared to its saturated counterparts. This makes it a valuable compound for studying the effects of unsaturation in acylated lysine derivatives.

Properties

IUPAC Name

2-amino-6-(but-2-enoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHPCCLNIDDVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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